molecular formula C26H25NO3 B12342670 N-2-Benzyloxyphenyl a-Benzilidene-d5 Isobutyrylacetamide

N-2-Benzyloxyphenyl a-Benzilidene-d5 Isobutyrylacetamide

Cat. No.: B12342670
M. Wt: 404.5 g/mol
InChI Key: RRNXUUBLQLMXRU-QVRPWJBBSA-N
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Description

N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide is a deuterated intermediate of the metabolite of Atorvastatin, a selective, competitive HMG-CoA reductase inhibitor. Atorvastatin is known for its ability to lower both elevated LDL-cholesterol and triglycerides in patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide involves the incorporation of deuterium atoms into the molecular structure. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic methods involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide is carried out under controlled conditions to ensure high purity and yield. The process involves multiple steps, including the preparation of intermediates, deuterium exchange reactions, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide involves its role as an intermediate in the metabolism of Atorvastatin. It acts by inhibiting HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the body. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

    N-2-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide: The non-deuterated version of the compound.

    Atorvastatin: The parent drug from which the compound is derived.

    Other HMG-CoA Reductase Inhibitors: Such as Simvastatin and Lovastatin.

Uniqueness

N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This isotopic labeling distinguishes it from other similar compounds and makes it valuable for research applications .

Properties

Molecular Formula

C26H25NO3

Molecular Weight

404.5 g/mol

IUPAC Name

(2E)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide

InChI

InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b22-17+/i3D,5D,6D,11D,12D

InChI Key

RRNXUUBLQLMXRU-QVRPWJBBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\C(=O)C(C)C)/C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3)[2H])[2H]

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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